Cas no 2649087-92-1 ((3-isocyanato-2,3-dimethylbut-1-en-1-yl)benzene)

(3-isocyanato-2,3-dimethylbut-1-en-1-yl)benzene 化学的及び物理的性質
名前と識別子
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- (3-isocyanato-2,3-dimethylbut-1-en-1-yl)benzene
- 2649087-92-1
- EN300-1879542
-
- インチ: 1S/C13H15NO/c1-11(13(2,3)14-10-15)9-12-7-5-4-6-8-12/h4-9H,1-3H3/b11-9+
- InChIKey: SVPCBSPPVAYLCG-PKNBQFBNSA-N
- ほほえんだ: O=C=NC(C)(C)/C(/C)=C/C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 201.115364102g/mol
- どういたいしつりょう: 201.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 279
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.4Ų
- 疎水性パラメータ計算基準値(XlogP): 4.5
(3-isocyanato-2,3-dimethylbut-1-en-1-yl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1879542-0.25g |
(3-isocyanato-2,3-dimethylbut-1-en-1-yl)benzene |
2649087-92-1 | 0.25g |
$906.0 | 2023-09-18 | ||
Enamine | EN300-1879542-10.0g |
(3-isocyanato-2,3-dimethylbut-1-en-1-yl)benzene |
2649087-92-1 | 10g |
$4236.0 | 2023-06-01 | ||
Enamine | EN300-1879542-1g |
(3-isocyanato-2,3-dimethylbut-1-en-1-yl)benzene |
2649087-92-1 | 1g |
$986.0 | 2023-09-18 | ||
Enamine | EN300-1879542-5g |
(3-isocyanato-2,3-dimethylbut-1-en-1-yl)benzene |
2649087-92-1 | 5g |
$2858.0 | 2023-09-18 | ||
Enamine | EN300-1879542-0.5g |
(3-isocyanato-2,3-dimethylbut-1-en-1-yl)benzene |
2649087-92-1 | 0.5g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1879542-0.05g |
(3-isocyanato-2,3-dimethylbut-1-en-1-yl)benzene |
2649087-92-1 | 0.05g |
$827.0 | 2023-09-18 | ||
Enamine | EN300-1879542-2.5g |
(3-isocyanato-2,3-dimethylbut-1-en-1-yl)benzene |
2649087-92-1 | 2.5g |
$1931.0 | 2023-09-18 | ||
Enamine | EN300-1879542-5.0g |
(3-isocyanato-2,3-dimethylbut-1-en-1-yl)benzene |
2649087-92-1 | 5g |
$2858.0 | 2023-06-01 | ||
Enamine | EN300-1879542-10g |
(3-isocyanato-2,3-dimethylbut-1-en-1-yl)benzene |
2649087-92-1 | 10g |
$4236.0 | 2023-09-18 | ||
Enamine | EN300-1879542-1.0g |
(3-isocyanato-2,3-dimethylbut-1-en-1-yl)benzene |
2649087-92-1 | 1g |
$986.0 | 2023-06-01 |
(3-isocyanato-2,3-dimethylbut-1-en-1-yl)benzene 関連文献
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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5. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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7. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
(3-isocyanato-2,3-dimethylbut-1-en-1-yl)benzeneに関する追加情報
Introduction to (3-Isocyanato-2,3-Dimethylbut-1-En-1-Yl)Benzene (CAS No. 2649087-92-1)
(3-Isocyanato-2,3-dimethylbut-1-en-1-yl)benzene (CAS No. 2649087-92-1) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in the pharmaceutical and materials science sectors. This compound is characterized by its isocyanate functional group, which is a key feature that imparts reactivity and versatility in chemical synthesis and polymerization processes.
The isocyanate group in (3-isocyanato-2,3-dimethylbut-1-en-1-yl)benzene is highly reactive and can participate in a wide range of chemical reactions, including the formation of urethane linkages, which are crucial in the synthesis of polyurethanes. Polyurethanes are widely used in the manufacturing of coatings, adhesives, foams, and elastomers due to their excellent mechanical properties and durability. The presence of the isocyanate group also makes this compound a valuable intermediate in the development of new materials with tailored properties.
Recent research has focused on the potential of (3-isocyanato-2,3-dimethylbut-1-en-1-yl)benzene in pharmaceutical applications. The compound's reactivity and ability to form stable derivatives have led to its exploration as a building block for drug molecules. Studies have shown that compounds containing isocyanate groups can be used to create prodrugs that are activated under specific conditions, such as pH or enzymatic activity. This property makes them promising candidates for targeted drug delivery systems, where the drug is released only at the site of action, thereby minimizing side effects and improving therapeutic efficacy.
In addition to its pharmaceutical applications, (3-isocyanato-2,3-dimethylbut-1-en-1-yl)benzene has been investigated for its use in advanced materials science. The compound's ability to undergo controlled polymerization reactions has led to the development of novel polymers with unique properties. For example, researchers have synthesized polyurethanes from this compound that exhibit enhanced thermal stability and mechanical strength. These materials have potential applications in aerospace, automotive, and electronics industries, where high-performance materials are essential.
The synthesis of (3-isocyanato-2,3-dimethylbut-1-en-1-yl)benzene typically involves multi-step processes that require precise control over reaction conditions to ensure high purity and yield. Recent advancements in synthetic methodologies have improved the efficiency and scalability of these processes, making it more feasible to produce this compound on a commercial scale. Techniques such as catalytic hydrogenation and selective oxidation have been employed to optimize the synthesis route.
From a safety perspective, it is important to handle (3-isocyanato-2,3-dimethylbut-1-en-1-yl)benzene with care due to the reactivity of the isocyanate group. Proper personal protective equipment (PPE) should be used during handling, and appropriate ventilation should be maintained to prevent exposure. Additionally, storage conditions should be carefully controlled to avoid degradation or unwanted reactions.
In conclusion, (3-isocyanato-2,3-dimethylbut-1-en-1-yl)benzene (CAS No. 2649087-92-1) is a versatile compound with significant potential in both pharmaceutical and materials science applications. Its unique chemical structure and reactivity make it an attractive candidate for further research and development. As new synthetic methods continue to emerge and our understanding of its properties deepens, the applications of this compound are likely to expand even further.
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